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Compound of Interest |

1-(4-Bromophenyl)cyclopentan-1-
Compound Name:

ol
CAS No.: 865204-03-1
Cat. No.: B1291910

Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Bromophenyl)cyclopentan-1-
ol

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous
structural elucidation of novel and existing molecules is paramount. 1-(4-
Bromophenyl)cyclopentan-1-ol, with the molecular formula C11H13BrO and a molecular
weight of 241.12 g/mol , serves as a valuable intermediate. Its structural integrity, purity, and
isomeric composition are critical parameters that directly influence reaction outcomes and the
biological activity of downstream products. This technical guide provides a comprehensive
analysis of the key spectroscopic data—'H NMR, 3C NMR, IR, and Mass Spectrometry—that
collectively define the molecular architecture of this tertiary alcohol. The methodologies and
interpretations presented herein are grounded in established principles of analytical chemistry,
offering researchers and drug development professionals a definitive reference for its
characterization.
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Synthesis Synopsis: The Grighard Approach

The most common and efficient synthesis of 1-(4-Bromophenyl)cyclopentan-1-ol involves the
Grignard reaction. This cornerstone of organic chemistry provides a reliable pathway to form
carbon-carbon bonds, in this case, creating the tertiary alcohol from a ketone and an
organometallic reagent. The causality behind this choice is its high yield and specificity. The
nucleophilic Grignard reagent, 4-bromophenylmagnesium bromide, is prepared from 1,4-
dibromobenzene and magnesium turnings. It then attacks the electrophilic carbonyl carbon of
cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final
product.

Starting Materials

1,4-Dibromobenzene

t Reaction Sequence

de m Alkoxide Intermediate Acidic Workup 1-(4-Bromophenyl)
Muasielille /il (e.9., ag. NH4CI) cyclopentan-1-ol
A

Grignard Reagent
Formation (in THF)

Magnesium (Mg)

Cyclopentanone

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(4-Bromophenyl)cyclopentan-1-ol via Grignard reaction.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy is a primary tool for mapping the proton framework of a molecule. The
chemical shift of each proton provides insight into its electronic environment, while spin-spin
coupling reveals connectivity to neighboring protons.[1]
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Experimental Protocol: *H NMR Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Bromophenyl)cyclopentan-1-
ol in ~0.6 mL of deuterated chloroform (CDCIs). The use of a deuterated solvent is crucial to
avoid a large interfering solvent signal in the spectrum.[2]

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference
standard, with its signal defined as 0.00 ppm. Modern spectrometers can also lock onto the
residual solvent signal (e.g., CHCIs at 7.26 ppm).[2][3]

o Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard
acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and
16-32 scans to ensure a good signal-to-noise ratio.

» D20 Exchange (Optional): To confirm the hydroxyl proton, add a drop of deuterium oxide
(D20) to the NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear
due to proton-deuterium exchange.[4]
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Caption: Standard workflow for *H NMR data acquisition and processing.

Data Summary & Interpretation
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Aromatic Protons: The 1,4-disubstituted (para) benzene ring gives rise to a characteristic
AA'BB' system, which often appears as two distinct doublets. The protons ortho to the
electron-donating cyclopentanol group are slightly shielded compared to those ortho to the
electron-withdrawing bromine atom, but the proximity to the tertiary alcohol carbon results in
a downfield shift. The coupling constant of ~8.5 Hz is typical for ortho-coupling in a benzene

ring.[1]

Cyclopentyl Protons: The eight protons on the four methylene groups of the cyclopentyl ring
are chemically non-equivalent. They experience complex geminal and vicinal coupling,
resulting in a broad, overlapping multiplet in the aliphatic region.

Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet. Its chemical shift is
highly variable and depends on concentration, temperature, and solvent due to hydrogen
bonding and chemical exchange.[4][5]

13C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Proton-decoupled 3C NMR spectroscopy provides a count of the unique carbon atoms in a

molecule and information about their chemical environment (e.qg., hybridization, attachment to

electronegative atoms).
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Experimental Protocol: *C NMR Acquisition

o Sample Preparation: Use the same sample prepared for *H NMR, though a higher
concentration (20-50 mg) is often beneficial due to the low natural abundance of the 13C
isotope.

o Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz (for a 400 MHz 1H
instrument) spectrometer. A greater number of scans (e.g., 1024 or more) is required
compared to *H NMR to achieve an adequate signal-to-noise ratio.

Concentrated Sample
in CDCI3

100 MHz Spectrometer

Acquire Data
(Proton Decoupled)

Fourier Transform &
Processing

BBC NMR Spectrum

Click to download full resolution via product page

Caption: General workflow for 13C NMR data acquisition.

Data Summary & Interpretation
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Signal Assignment Chemical Shift (6, ppm)
C-Ar (ipso to -C(OH)) ~ 147

C-Ar (ortho to -C(OH)) ~ 127

C-Ar (meta to -C(OH)) ~131

C-Ar (para to -C(OH), ipso to Br) ~121

C-OH (Carbinol Carbon) ~ 83

C-Cyclopentyl (adjacent to C-OH) ~ 40

C-Cyclopentyl ~24

o Aromatic Carbons: Four distinct signals are expected for the aromatic ring due to symmetry.
The carbon attached to the bromine (C-Br) is found around 121 ppm. The carbon attached to
the cyclopentanol group (ipso-carbon) is significantly downfield (~147 ppm). The remaining
two signals correspond to the ortho and meta carbons.

o Carbinol Carbon: The signal for the tertiary carbon atom bonded to the hydroxyl group (C-
OH) is a key identifier. Its chemical shift is typically in the range of 70-90 ppm for tertiary
alcohols, and in this case, appears around 83 ppm.[6]

e Cyclopentyl Carbons: Due to the symmetry of the cyclopentyl group relative to the aromatic
ring, two signals are expected for the four methylene carbons. The two carbons directly
attached to the carbinol carbon are equivalent and appear further downfield (~40 ppm) than
the other two equivalent methylene carbons (~24 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.

Experimental Protocol: IR Spectrum Acquisition

o Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin
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film can be prepared between two salt (NaCl or KBr) plates.

o Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm~—1. A

background spectrum of the clean ATR crystal is taken first and automatically subtracted
from the sample spectrum.

Place Sample on
ATR Crystal

FT-IR Spectrometer

Acquire Interferogram
(Background + Sample)

(Fourier Transform)

IR Spectrum

(%T vs. Wavenumber)

Click to download full resolution via product page

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Data Summary & Interpretation
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
3550 - 3200 Strong, Broad O-H Stretch Alcohol (-OH)

3100 - 3000 Medium C-H Stretch Aromatic (sp?)

2980 - 2850 Strong C-H Stretch Aliphatic (sp3)

~ 1600, 1480 Medium-Weak C=C Stretch Aromatic Ring
1210- 1100 Strong C-O Stretch Tertiary Alcohol
~1010 Strong C-Br Stretch Aryl Bromide

o O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the very broad
and strong absorption band in the 3550-3200 cm~* region.[7][8][9] This broadening is a direct
consequence of intermolecular hydrogen bonding.[4][8]

e C-H Stretches: Two distinct regions for C-H stretching are observed. Absorptions just above
3000 cm~1 are characteristic of C(sp?)-H bonds in the aromatic ring, while the strong
absorptions just below 3000 cm~1 are due to the C(sp3)-H bonds of the cyclopentyl ring.[7]

e C-O Stretch: The position of the strong C-O stretching vibration is diagnostic for the type of
alcohol. For tertiary alcohols, this band typically appears between 1210 and 1100 cm~1.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural
information from its fragmentation pattern upon ionization. For 1-(4-
Bromophenyl)cyclopentan-1-ol, Electron lonization (El) is a common method.

Experimental Protocol: Mass Spectrum Acquisition

o Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC-MS)
for separation and purification before entering the ion source.

« lonization: In the ion source, the sample is bombarded with high-energy electrons (typically
70 eV), causing ionization and fragmentation.
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e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Electron lonization Mass Analyzer Mass Spectrum
(70 eV) (Quadrupole) (Abundance vs. m/z)

Click to download full resolution via product page

Caption: Simplified workflow for Electron lonization Mass Spectrometry (EI-MS).

Data Summary & Interpretation

m/z Value Proposed Fragment Comments

Molecular lon Peak. Shows a
240/ 242 [M]* characteristic 1:1 intensity ratio

due to 7°Br and 8!Br isotopes.

Loss of a methyl radical (less

225 /227 [M - CHs]*
common).
Loss of a water molecule, a
222 [ 224 [M - H201* common fragmentation for
alcohols.
Alpha-cleavage, loss of a butyl
183/185 [M - CaHo]* radical from the cyclopentyl
ring.
155 /157 [CeHaBI]* Bromophenyl cation.
171 [M - Br]* Loss of the bromine radical.

e Molecular lon Peak (M*): A crucial feature for aromatic compounds is the presence of a
prominent molecular ion peak.[11][12] The defining characteristic for this molecule is the
isotopic pattern of bromine. The natural abundance of 7°Br and 8!Br is nearly equal, resulting
in two peaks of almost identical intensity at m/z 240 and 242.

o Fragmentation Pathways:
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o Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclopentyl
ring is a favorable fragmentation pathway for tertiary alcohols, leading to the loss of alky!l
radicals.[13]

o Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a very
common fragmentation pattern for alcohols, leading to a peak at [M-18]* (m/z 222/224).[5]

o Aromatic Fragmentation: The bromophenyl moiety itself can fragment. The fragment at
m/z 155/157 corresponds to the bromophenyl cation, while the loss of the bromine atom
gives a peak at m/z 171.

Conclusion

The collective application of *H NMR, 13C NMR, IR, and Mass Spectrometry provides a self-
validating system for the structural confirmation of 1-(4-Bromophenyl)cyclopentan-1-ol. *H
and 13C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the
presence of the critical hydroxyl functional group, and Mass Spectrometry establishes the
molecular weight and characteristic isotopic signature of the bromine atom. This multi-faceted
analytical approach ensures the identity and purity of the compound, a fundamental
requirement for its application in research, discovery, and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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